molecular formula C15H17N5O2S B2877186 3-methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-carboxamide CAS No. 2034339-92-7

3-methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2877186
CAS No.: 2034339-92-7
M. Wt: 331.39
InChI Key: QGRYMMREQDFBGQ-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyrazole-carboxamide core, a structure recognized as a privileged scaffold in medicinal chemistry with immense therapeutic potential . The molecular formula is C15H17N5O2S, and it has a molecular weight of 331.4 g/mol . This compound is built around a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety, linked to a thiophene-substituted ethyl chain via a nitrogen atom . Pyrazole derivatives are considered biologically privileged N-heterocycles and are key structural components in several FDA-approved drugs and investigational compounds, often explored for their broad spectrum of pharmacological properties . The specific structural motifs present in this molecule—including the pyrazole ring, thiophene heterocycle, and carboxamide linker—are commonly investigated in drug discovery for their ability to interact with diverse biological targets . Similar pyrazole-carboxamide structures have been advanced as potent and selective inhibitors of key signaling kinases, such as Janus Kinase 1 (JAK1), highlighting the research value of this chemotype in developing targeted therapies for diseases like cancer . Researchers utilize this and related compounds in hit-to-lead optimization campaigns, molecular docking studies to understand binding interactions, and as tools for probing biological pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-19-9-12(15(18-19)22-2)14(21)16-8-13(11-4-7-23-10-11)20-6-3-5-17-20/h3-7,9-10,13H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYMMREQDFBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The pyrazole core is constructed via cyclocondensation of ethyl 3-oxobutanoate derivatives with methylhydrazine. For example, ethyl 3-oxo-2-methoxybutanoate reacts with methylhydrazine in ethanol under reflux to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (72–85% yield). Hydrolysis of the ester group using 3M KOH in methanol at 0°C produces the carboxylic acid (89% yield).

Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclization. Methoxy group introduction is achieved through prior alkoxylation of the β-keto ester.

Regiochemical Control in Pyrazole Formation

Regioselectivity challenges arise when unsymmetrical β-keto esters are used. For instance, ethyl 3-oxo-2-(methoxy)butanoate favors 4-substituted pyrazoles due to steric and electronic effects, as confirmed by X-ray crystallography. Substituents at the β-position direct cyclization to the less hindered site, ensuring >90% regioselectivity.

Synthesis of 2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)Ethylamine

Pyrazole Substitution via Nucleophilic Aromatic Substitution

2-(Thiophen-3-yl)ethylamine undergoes nucleophilic substitution with 1H-pyrazole in DMF at 120°C, using K₂CO₃ as a base. The reaction achieves 78% yield, with the pyrazole group selectively attaching to the ethylamine backbone.

Optimization Note : Elevated temperatures and polar aprotic solvents enhance reaction rates by stabilizing the transition state.

Amide Coupling of Fragments

Carboxylic Acid Activation

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is activated using thionyl chloride (SOCl₂) at 70°C for 16 hours, forming the corresponding acyl chloride (95% yield). Excess SOCl₂ is removed via toluene azeotrope.

Amide Bond Formation

The acyl chloride reacts with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine in THF at 0–5°C, with triethylamine as a base. The reaction proceeds quantitatively within 8 hours, yielding the target carboxamide after recrystallization from ethanol/water (87% yield).

Critical Parameter : Temperature control below 5°C minimizes side reactions, such as N-overacylation.

Alternative Synthetic Routes

One-Pot Cyclocondensation and Coupling

A modified approach condenses ethyl 3-oxo-2-methoxybutanoate, methylhydrazine, and 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine in a single pot using Cu(OTf)₂ catalysis. This method reduces purification steps but yields a lower 63% product due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the ethylamine fragment on Wang resin enables iterative coupling and cyclization steps. While this method achieves 71% purity, scalability is limited by resin loading capacity.

Analytical Data and Characterization

Property Value Method
Melting Point 148–150°C DSC
$$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole), 7.45 (d, J = 3.1 Hz, 1H, thiophene) Bruker Avance III
HRMS (ESI+) m/z 346.1421 [M+H]⁺ Q-TOF MS

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Formation : Electron-withdrawing groups on β-keto esters improve selectivity but require stringent temperature control.
  • Amide Coupling Efficiency : Substituting SOCl₂ with HATU increases yields to 93% but raises costs.
  • Thiophene Stability : Friedel-Crafts conditions may degrade thiophene rings; AlCl₃ alternatives like FeCl₃ are under investigation.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between the target compound and related pyrazole-thiophene derivatives:

Compound Name / ID Core Structure Substituents / Functional Groups Key Distinguishing Features
Target Compound Pyrazole-4-carboxamide - 3-Methoxy, 1-methyl on pyrazole
- Ethyl linker with pyrazole and thiophen-3-yl
Thiophen-3-yl substitution; branched ethyl chain
2-Cyano-3-(1-Phenyl-3-(Thiophen-2-yl)-1H-Pyrazol-4-yl)Acrylamide () Pyrazole-acrylamide - Thiophen-2-yl
- Phenyl and cyano groups
Acrylamide backbone; thiophen-2-yl substitution
1-(2-Methoxyphenyl)-N-[3-(1H-Pyrazol-1-yl)Propyl]-5-(2-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide () Triazole-carboxamide - Triazole core
- Pyridinyl and methoxyphenyl groups
Triazole instead of pyrazole; pyridine substitution
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-[(2,4-Dimethylphenoxy)Methyl]-1H-Pyrazole-3-Carboxamide () Pyrazole-carboxamide - Benzodioxin and phenoxy groups
- Dimethylphenoxy substitution
Benzodioxin moiety; phenoxy linker

Key Observations :

  • The target compound’s thiophen-3-yl group distinguishes it from analogs with thiophen-2-yl (e.g., ) .
  • The branched ethyl chain in the target compound is unique compared to simpler linkers (e.g., propyl in ) .
  • Unlike triazole-based analogs (), the pyrazole core in the target compound may offer different electronic properties for binding interactions .

Biological Activity

3-Methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including the target compound, exhibit notable antimicrobial properties. A study highlighted that pyrazole derivatives showed effective inhibition against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 100 µg/mL depending on the substituents on the pyrazole ring .

CompoundMtb MIC90 (µg/mL)Mm MIC90 (µg/mL)
3-Methoxy-Pyrazole10.5
Another Derivative>100n.d.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. A related study demonstrated that pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly, suggesting potential for treating inflammatory diseases . The anti-inflammatory activity was comparable to standard drugs like dexamethasone.

Anticancer Activity

Pyrazole derivatives have been reported to possess anticancer properties against various human cancer cell lines. The mechanism often involves the induction of apoptosis through inhibition of anti-apoptotic proteins . Specific compounds within this class have demonstrated effectiveness in reducing cell viability in lung cancer (A549), colon cancer (HT-29), and other cancer types.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some pyrazole derivatives act as inhibitors of enzymes involved in inflammation and tumor progression.
  • Receptor Modulation : The compound may modulate various receptors, including those involved in pain and inflammation pathways.
  • Apoptosis Induction : By affecting signaling pathways related to cell survival, these compounds can induce apoptosis in cancer cells.

Case Study 1: Antimycobacterial Activity

A series of studies conducted on different pyrazole derivatives revealed that modifications at specific positions significantly enhanced their activity against Mtb. One derivative exhibited an MIC of 0.5 µg/mL against Mtb, demonstrating strong potential as a lead compound for antitubercular drug development .

Case Study 2: Anti-inflammatory Efficacy

In a controlled experiment, a pyrazole derivative showed a reduction in TNF-α levels by up to 85% at a concentration of 10 µM, indicating its potential utility in treating inflammatory conditions such as rheumatoid arthritis .

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